3-(4-Octylphenyl)prop-2-enoic acid
Description
3-(4-Octylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a phenyl ring with an octyl chain at the para position and a propenoic acid group at the meta position. The octyl substituent imparts significant lipophilicity, distinguishing it from simpler cinnamic acid analogs.
Properties
CAS No. |
1223-53-6 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-(4-octylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H24O2/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-14-17(18)19/h9-14H,2-8H2,1H3,(H,18,19) |
InChI Key |
RGUSGOMPDDPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(4-Octylphenyl)prop-2-enoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Analogs
*Inferred from synthetic protocols for analogous compounds.
Key Observations:
Substituent Effects on Physicochemical Properties: The octyl chain in the target compound enhances hydrophobicity, making it suitable for lipid-rich environments (e.g., membrane penetration). Methoxy and hydroxy groups () balance polarity and stability, enabling applications in UV-protective cosmetics or antioxidant formulations .
3-O-Feruloylquinic acid () demonstrates how esterification modifies pharmacokinetics, delaying metabolic breakdown compared to free acids .
Analytical and Industrial Applications :
- Hydrophobic analogs like the target compound may serve as intermediates in surfactant or polymer synthesis.
- Polar derivatives (e.g., ) are prioritized as reference standards due to their stability and spectral properties .
Research Findings and Methodological Insights
- Structural Elucidation: Compounds like 3-(4-aminophenyl)prop-2-enoic acid were identified using NMR and MS (), methods applicable to the target compound for confirming substituent placement .
- Hydrogen-Bonding Networks : highlights the role of substituents in dictating crystal packing via hydrogen bonds, which is critical for understanding the solid-state stability of analogs .
- Database Integration : Tools like PubChem () provide multimodal data (e.g., structural graphs, descriptors) for comparing physicochemical profiles across derivatives .
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